2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone
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Overview
Description
2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone and pyrimidine, characterized by the presence of two bromine atoms attached to the ethanone and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms are introduced into the pyrimidine and ethanone rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used in acidic or basic media.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: A derivative with a methoxy group on the phenyl ring.
2-Bromo-1-(3-chloro-2-thienyl)ethanone: A compound with a thienyl ring and a chlorine atom.
Uniqueness
2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone is unique due to its specific bromination pattern and the presence of the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1254170-90-5 |
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Molecular Formula |
C6H4Br2N2O |
Molecular Weight |
279.92 g/mol |
IUPAC Name |
2-bromo-1-(2-bromopyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)4-2-9-6(8)10-3-4/h2-3H,1H2 |
InChI Key |
UHAOCCTXXHDIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(=O)CBr |
Origin of Product |
United States |
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